molecular formula C17H18IN3O2S B3912021 4-(benzyloxy)-3-ethoxy-5-iodobenzaldehyde thiosemicarbazone

4-(benzyloxy)-3-ethoxy-5-iodobenzaldehyde thiosemicarbazone

Cat. No. B3912021
M. Wt: 455.3 g/mol
InChI Key: FHFHGFXJHGKRRS-KEBDBYFISA-N
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Description

Thiosemicarbazones are organic compounds that are synthesized by the condensation reaction of thiosemicarbazide with aldehydes or ketones . They have been the subject of many studies in recent years due to their biological activities and pharmacological properties .


Synthesis Analysis

Thiosemicarbazones are synthesized using a facile addition–elimination reaction of thiosemicarbazide with acetone or aldehydes . The synthesis is often conducted in situ with common halogen bond donors .


Molecular Structure Analysis

The molecular structure of thiosemicarbazones is generally characterized by spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

Thiosemicarbazones undergo various chemical reactions, including those involving halogen and hydrogen bonding . The dimerization of two thiosemicarbazone units through a pair of N‒H···S hydrogen bonds is a common feature of these reactions .


Physical And Chemical Properties Analysis

Thiosemicarbazones have a wide range of physical and electrochemical properties . They are also known for their solvatochromic behaviors, which are defined by linear solvation energy relationships via multiple linear regression analysis .

Mechanism of Action

The mechanism of action of thiosemicarbazones is not fully understood. It is proposed that they increase the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .

Future Directions

Thiosemicarbazones have shown potential in various fields, including medicinal chemistry. They have important pharmacological properties such as anti-cancer, anti-microbial, anti-bacterial, anti-fungal, and enzyme inhibition . Future research may focus on exploring these properties further and developing new thiosemicarbazone derivatives with enhanced properties.

properties

IUPAC Name

[(E)-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18IN3O2S/c1-2-22-15-9-13(10-20-21-17(19)24)8-14(18)16(15)23-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H3,19,21,24)/b20-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFHGFXJHGKRRS-KEBDBYFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=S)N)I)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=S)N)I)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)methylideneamino]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzyloxy)-3-ethoxy-5-iodobenzaldehyde thiosemicarbazone
Reactant of Route 2
4-(benzyloxy)-3-ethoxy-5-iodobenzaldehyde thiosemicarbazone
Reactant of Route 3
Reactant of Route 3
4-(benzyloxy)-3-ethoxy-5-iodobenzaldehyde thiosemicarbazone
Reactant of Route 4
Reactant of Route 4
4-(benzyloxy)-3-ethoxy-5-iodobenzaldehyde thiosemicarbazone
Reactant of Route 5
Reactant of Route 5
4-(benzyloxy)-3-ethoxy-5-iodobenzaldehyde thiosemicarbazone

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